molecular formula C13H19N3O4 B5723798 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol

Cat. No.: B5723798
M. Wt: 281.31 g/mol
InChI Key: OFXZTMZBLFXEAC-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and a nitrophenol moiety

Properties

IUPAC Name

2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)13(17)12(8-10)20-2/h7-8,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXZTMZBLFXEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methoxyphenol derivative, followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Uniqueness

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, nitro, and piperazine moieties contribute to its versatility in various reactions and applications, setting it apart from similar compounds.

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